N,5,6-Triethyl-1,2,4-triazin-3-amine
Description
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N,5,6-triethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-4-7-8(5-2)12-13-9(11-7)10-6-3/h4-6H2,1-3H3,(H,10,11,13) |
InChI Key |
SVCHCAYETKIAME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NC(=N1)NCC)CC |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of N,5,6-Triethyl-1,2,4-Triazin-3-Amine
This compound features a 1,2,4-triazine ring substituted with three ethyl groups at positions 1, 5, and 6, and an amine group at position 3. Its molecular formula (C₉H₁₆N₄) and SMILES notation (CCC1=C(N=NC(=N1)NCC)CC) indicate a compact, lipophilic structure with potential hydrogen-bonding sites. The ethyl groups introduce steric hindrance, influencing reaction kinetics and regioselectivity during synthesis.
Synthetic Pathways for this compound
Cyclocondensation of Ethyl-Substituted Precursors
Cyclocondensation reactions offer a direct route to construct the triazine ring while incorporating ethyl groups. A method adapted from pyridazino-triazino-thiadiazine syntheses involves reacting ethyl-substituted hydrazines with nitriles or carbonyl compounds. For example:
- Reagents : Ethylhydrazine and β-keto nitriles.
- Conditions : Reflux in ethanol for 12–24 hours.
- Mechanism : Nucleophilic attack by hydrazine on the nitrile group, followed by cyclization and dehydrogenation.
This method yields moderate regioselectivity but requires stringent temperature control to avoid polysubstitution.
Sequential Alkylation of 1,2,4-Triazin-3-Amine
A stepwise approach involves alkylating a pre-formed triazin-3-amine core. Drawing from triazine chloride substitution protocols:
- Step 1 : Synthesize 3-amino-1,2,4-triazine via cyclization of amidines.
- Step 2 : Alkylate positions 1, 5, and 6 using ethyl bromide in the presence of triethylamine (TEA) as a base.
Table 1: Alkylation Conditions and Outcomes
| Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide | 1,4-Dioxane/H₂O | Triethylamine | 70 | 48 |
| Ethyl iodide | DMF | K₂CO₃ | 80 | 52 |
Optimization Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates by stabilizing transition states. However, aqueous mixtures improve solubility of intermediates, as seen in 4,6-dimethoxy-triazine syntheses.
Temperature and Reaction Time
- Cyclocondensation : Prolonged reflux (>20 hours) increases yield but risks decomposition.
- Alkylation : Elevated temperatures (70–80°C) accelerate substitution but may promote side reactions like over-alkylation.
Characterization and Validation
Spectroscopic Analysis
Challenges and Limitations
- Regioselectivity : Introducing ethyl groups at positions 1, 5, and 6 without contaminating isomers remains difficult.
- Purification : Ethyl derivatives exhibit low polarity, necessitating silica gel chromatography or recrystallization from ethanol/water mixtures.
- Scalability : Metal-catalyzed methods face cost barriers at industrial scales.
Chemical Reactions Analysis
Types of Reactions: N,5,6-Triethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the triazine ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under basic conditions.
Electrophilic Addition: Electrophiles such as halogens and acids can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N,5,6-Triethyl-1,2,4-triazin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,5,6-Triethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins involved in various biological processes . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
*Estimated based on triethyl substitution.
Key Observations :
Implications for N,5,6-Triethyl-triazin-3-amine :
- Ethyl groups may alter binding kinetics at adenosine receptors compared to phenyl or heteroaryl substituents. Increased hydrophobicity could enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.
Q & A
Q. Q: What is a reliable method for synthesizing N,5,6-Triethyl-1,2,4-triazin-3-amine, and how can its purity be verified?
A: The compound can be synthesized via alkylation of a triazine precursor using ethylating agents (e.g., ethyl iodide) under basic conditions. A protocol analogous to the methylation of 5,6-dimethyl-1,2,4-triazin-3-amine (yielding 3-amino-1,5,6-trimethyl-triazinium iodide) can be adapted by substituting methyl with ethyl groups . Post-synthesis, purity is assessed using HPLC or TLC, while structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS). The ethyl groups’ chemical shifts in NMR (~1.2 ppm for CH, ~2.5 ppm for CH) distinguish them from methyl analogs .
Advanced Reactivity and Mechanistic Insights
Q. Q: How do steric and electronic effects of ethyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
A: Ethyl groups introduce steric hindrance and electron-donating effects, slowing reactions compared to methyl analogs. For example, in Sonogashira coupling (used for ethynyl-triazine synthesis), bulky substituents reduce yields due to restricted access to reactive sites . Kinetic studies (e.g., monitoring reaction rates via UV-Vis or F NMR) and computational modeling (DFT) can quantify these effects. Ethyl groups may also stabilize intermediates through hyperconjugation, altering regioselectivity .
Structural Elucidation Techniques
Q. Q: What advanced techniques are recommended for resolving ambiguities in the molecular geometry of this compound?
A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for precise bond length/angle determination, as demonstrated for methyl-substituted triazines . If crystallization fails, rotational spectroscopy or electron diffraction can provide gas-phase structures. Complement with H-N HMBC NMR to confirm amine group positioning and intramolecular hydrogen bonding patterns .
Coordination Chemistry Applications
Q. Q: How can this compound be utilized as a ligand in coordination complexes?
A: The triethyl-triazine acts as a multidentate ligand, binding via the amine and adjacent nitrogen atoms. For example, reaction with transition metals (e.g., Cu or Ru) under anhydrous conditions forms complexes characterized by XANES, EPR, or magnetic susceptibility measurements. Ethyl groups enhance solubility in nonpolar solvents, enabling catalysis studies in hydrophobic environments .
Biological Activity Profiling
Q. Q: What methodological approaches are suitable for evaluating the biological activity of this compound?
A:
- Receptor Binding Assays : Radioligand displacement studies (e.g., adenosine receptors, as seen for fluorophenyl-triazine analogs) using H-labeled antagonists .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines, comparing IC values to methyl-substituted derivatives to assess alkyl chain impact .
- Enzyme Inhibition : Kinetic analysis (e.g., Michaelis-Menten plots) to test inhibition of target enzymes like kinases or oxidoreductases .
Computational Modeling and SAR Studies
Q. Q: How can computational tools aid in structure-activity relationship (SAR) studies of this compound derivatives?
A:
- Docking Simulations : Use homology models (e.g., A adenosine receptor in PDB ID 3UZA) to predict binding modes .
- MD Simulations : Analyze ethyl group flexibility and hydrophobic interactions over 100-ns trajectories.
- QSAR Modeling : Corinate substituent bulk (e.g., molar refractivity) with bioactivity data to design optimized analogs .
Handling Contradictions in Spectroscopic Data
Q. Q: How should researchers resolve discrepancies between experimental and theoretical spectroscopic data for triethyl-triazin-3-amine derivatives?
A:
Cross-Validation : Compare NMR/IR data with DFT-calculated spectra (e.g., B3LYP/6-311+G(d,p)) to identify outliers.
Isotopic Labeling : Use N-labeled amines to clarify ambiguous coupling patterns in H NMR .
Crystallographic Refinement : Re-examine SC-XRD data with SHELXL to correct for thermal motion artifacts .
Stability and Degradation Pathways
Q. Q: What factors influence the hydrolytic stability of this compound, and how can degradation products be identified?
A: Hydrolysis under acidic/basic conditions targets the triazine ring, forming urea or cyanuric acid derivatives. Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH, monitored via LC-MS, identify major degradants. Ethyl groups may retard hydrolysis compared to methyl analogs due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
